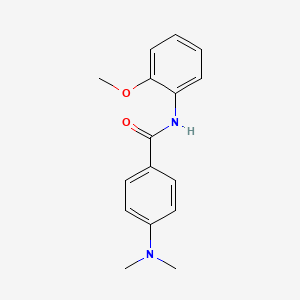

4-(dimethylamino)-N-(2-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(dimethylamino)-N-(2-methoxyphenyl)benzamide” is an organic compound containing a benzamide group, a dimethylamino group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

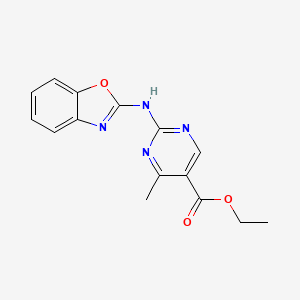

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate benzamide, dimethylamino, and methoxyphenyl precursors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a dimethylamino group attached at the 4-position and a methoxyphenyl group attached to the nitrogen of the benzamide .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the dimethylamino group could potentially undergo quaternization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and melting point .Aplicaciones Científicas De Investigación

Chemoselective Protection/Deprotection of Amino Groups

The compound’s chemoselective nature makes it a valuable tool for protecting and deprotecting amino groups. Organic amines are typically protected using carbamate bonds, but the stability of the urea linkage in 2-methoxyphenyl isocyanate allows for protection under acidic, alkaline, and aqueous conditions. After protection, the compound can be conveniently deprotected to regenerate free amines .

Disrupting Illicit Markets Using Operations Research and Data Science

In an interconnected world, illicit markets pose significant challenges. Criminal groups exploit globalization, weak regulation, and technology to generate enormous wealth. Operations research and data science play a crucial role in disrupting these markets. By analyzing data, identifying patterns, and developing strategies, researchers can combat organized crime, protect the environment, and promote justice .

Fast Proton-Induced Fission of Uranium-238

Research investigates fast proton-induced fission of uranium-238, evaluating cross-sections, mass distributions, and prompt neutron emission. The compound’s properties are essential for understanding nuclear processes and improving nuclear safety .

Open Science Potentials in Research Processes

Open science dimensions impact research processes. A comprehensive literature review reveals various aspects, including open data, open access, and collaborative practices. Researchers can leverage open science to enhance transparency, reproducibility, and knowledge dissemination .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylamino)-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(2)13-10-8-12(9-11-13)16(19)17-14-6-4-5-7-15(14)20-3/h4-11H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABDXEHUGRCNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(2-methoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)

![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)

![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)

![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)